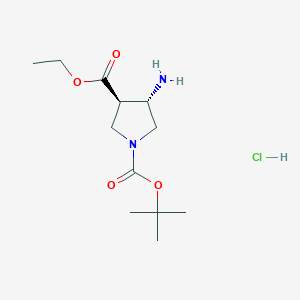

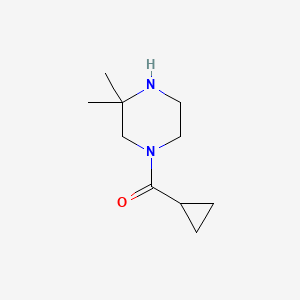

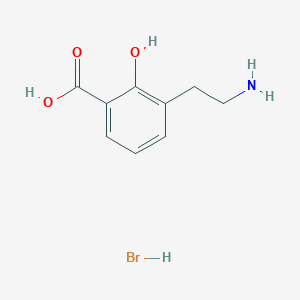

2-amino-1-(1-methyl-1H-indol-3-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as 3-alkylindoles . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .

Synthesis Analysis

Indole derivatives have been synthesized through various methods. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another method involved the one-pot three-component reaction of 2-cyano-3-(1H-indol-3-yl)-pent-2-enedinitrile .Molecular Structure Analysis

The molecular formula of a similar compound is C17H14N3O2Cl . The structure of indole derivatives can be analyzed using various techniques such as FT-IR and 1H-NMR .Chemical Reactions Analysis

Indoles are known for their versatility in chemical reactions. They are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . For example, the reaction of 3-(cyanoacetyl)-indoles and nitrile led to the synthesis of some hexahydropyrimido .Physical And Chemical Properties Analysis

Indoles are crystalline and colorless in nature with specific odors . The melting point of a similar compound is 211–213°C .科学的研究の応用

Antiproliferative Activities in Cancer Research

Indole derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Compounds similar to 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol have shown effective activities towards tumor cell lines such as HeLa, MCF-7, and HT-29 .

Inhibition of Aldose and Aldehyde Reductase

Indole derivatives have been evaluated as inhibitors of aldose reductase (ALR2) and aldehyde reductase (ALR1), which are enzymes involved in diabetic complications. The inhibition of these enzymes is a potential therapeutic approach for the management of diabetes-related issues .

Anti-HIV Properties

Novel indolyl derivatives have been reported to possess anti-HIV properties. Molecular docking studies have been performed to evaluate their effectiveness against HIV-1, suggesting potential applications for 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol in HIV research .

Plant Hormone Research

Indole derivatives like indole-3-acetic acid are known to be plant hormones produced by the degradation of tryptophan in higher plants. This indicates that 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol could be explored for its applications in plant growth and development studies .

Antimicrobial Applications

Substituted indoles have been discovered to be effective in destroying persister cells of bacteria such as E. coli, P. aeruginosa, and S. aureus by damaging their membranes. This suggests a potential application for 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol in antimicrobial research .

Biologically Active Compounds for Treatment

Indole derivatives are increasingly being applied as biologically active compounds for the treatment of various disorders in the human body. Their properties make them suitable for research into treatments for cancer cells, microbes, and different types of human disorders .

作用機序

将来の方向性

特性

IUPAC Name |

2-amino-1-(1-methylindol-3-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13-7-9(11(14)6-12)8-4-2-3-5-10(8)13/h2-5,7,11,14H,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSYAQZHEZIPRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-(1-methyl-1H-indol-3-yl)ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1375936.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1375937.png)

![2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375946.png)

![1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole](/img/structure/B1375948.png)